molecular formula C20H16N4O3S B2818938 3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 1005300-93-5

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Número de catálogo: B2818938
Número CAS: 1005300-93-5
Peso molecular: 392.43
Clave InChI: RKEBEMXJLHDHKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure includes:

  • A 3-methylphenyl group attached to the carboxamide nitrogen.
  • A 3-nitrophenyl substituent at the 6-position of the imidazo[2,1-b][1,3]thiazole ring.
  • A methyl group at the 3-position of the thiazole moiety.

This compound belongs to a class of imidazo-thiazole derivatives studied for their diverse pharmacological potentials, including kinase inhibition, antimicrobial activity, and enzyme modulation (e.g., COX-2) . The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets, while the 3-methylphenyl substituent contributes to lipophilicity and metabolic stability .

Propiedades

IUPAC Name

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-5-3-7-15(9-12)21-19(25)18-13(2)23-11-17(22-20(23)28-18)14-6-4-8-16(10-14)24(26)27/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEBEMXJLHDHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Reduction: Amino derivatives.

    Oxidation: Oxides of the compound.

    Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

The imidazo[2,1-b][1,3]thiazole scaffold has been extensively studied for its anticancer properties. Compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Activity : A study evaluated several imidazo[2,1-b][1,3]thiazole derivatives and reported remarkable activity against human cancer cell lines. For instance, compounds were screened against a panel of 60 human cancer cell lines, showing IC50 values in the low micromolar range. Specifically, derivatives with substitutions on the thiazole ring exhibited enhanced cytotoxicity against pancreatic and breast cancer cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspase pathways. For example, certain derivatives were noted to increase active caspase levels while reducing pro-caspase levels in treated cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

Case Studies

  • Antitubercular Activity : Research has highlighted that derivatives of imidazo[2,1-b][1,3]thiazole exhibit selective inhibition of Mycobacterium tuberculosis. One study reported that a related compound demonstrated an IC50 of 2.32 µM against M. tuberculosis H37Ra with no acute toxicity observed in lung fibroblast cell lines . This suggests a favorable therapeutic index for potential drug development.
  • Selectivity : The compounds were tested against non-tuberculous mycobacteria and showed selective inhibition towards M. tuberculosis, indicating their potential for targeted therapy without affecting other non-pathogenic strains .

Summary of Findings

Application AreaCompound ActivityNotable Results
AnticancerCytotoxicityIC50 values in low micromolar range against various cancer cell lines
AntimicrobialSelective InhibitionIC50 of 2.32 µM against Mycobacterium tuberculosis; no acute toxicity observed

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can be contextualized against related imidazo-thiazole derivatives. Below is a comparative analysis based on substituent variations, biological activity, and synthetic strategies:

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent Key Properties/Activities Reference
Target compound 3-nitrophenyl Enhanced electron-withdrawing effects; potential kinase inhibition
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide 4-fluorophenyl Fluorine substituent improves metabolic stability; moderate COX-2 inhibition
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 4-(methylsulfonyl)phenyl Potent COX-2 inhibition (IC₅₀ = 0.03 μM); sulfonyl group enhances hydrogen bonding
6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole 2-methoxy-5-methylphenyl Methoxy group increases solubility; antifungal activity

However, it may reduce solubility compared to methoxy-substituted analogs .

Carboxamide Nitrogen Modifications

Compound Name N-Substituent Impact on Activity Reference
Target compound 3-methylphenyl Balances lipophilicity and steric bulk
N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Furan-2-ylmethyl Heterocyclic substituent may enhance CNS penetration; unconfirmed activity
N-cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine Cyclohexyl Bulky substituent improves selectivity for bacterial targets

Key Insight : The 3-methylphenyl group on the carboxamide nitrogen in the target compound provides moderate steric bulk, which may prevent off-target interactions while maintaining cell permeability. In contrast, furan or cyclohexyl substituents could alter pharmacokinetic profiles .

Actividad Biológica

3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Common Name: this compound
  • CAS Number: 1005300-93-5
  • Molecular Formula: C20_{20}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight: 392.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Antimicrobial Activity: The compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, which leads to its antimicrobial effects. This mechanism is critical in combating bacterial infections by disrupting the structural integrity of bacterial cells.
  • Anticancer Activity: It interferes with microtubule dynamics in cancer cells, disrupting cell division and inducing apoptosis. This action is particularly significant in various cancer cell lines where it demonstrates potent cytotoxicity .

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has been tested against Mycobacterium tuberculosis and exhibited promising results with IC50_{50} values indicating significant potency without acute cellular toxicity towards normal cells .

Anticancer Activity

In vitro studies have demonstrated that this compound shows antiproliferative effects against several cancer cell lines. Notably:

  • Cell Lines Tested: The compound was evaluated on murine leukemia (L1210), human cervix carcinoma (HeLa), and pancreatic cancer cells (SUIT-2).
  • IC50_{50} Values: Reported values range from submicromolar to nanomolar concentrations, indicating high efficacy in inhibiting cell growth and inducing apoptosis in these cancer models .

Case Study 1: Anticancer Efficacy

A study investigated a series of imidazo[2,1-b]thiazole derivatives, including our compound of interest. The results indicated that derivatives with similar structures exhibited remarkable antiproliferative properties against various cancer cell lines. The most active compounds showed IC50_{50} values as low as 1.2 nM against specific targets within cancer cells .

Case Study 2: Antimycobacterial Activity

In a search for new antitubercular agents, derivatives similar to this compound were synthesized and evaluated. The lead compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC90_{90} values indicating effective inhibition at low concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} Values
Compound AStructure AAntimicrobial5 µM
Compound BStructure BAnticancer2 nM
This compoundC20_{20}H16_{16}N4_{4}O3_{3}SAntimicrobial & Anticancer< 1 nM

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Coupling reactions : Use of catalysts like triethylamine or palladium salts to facilitate amide bond formation between the carboxamide and aryl substituents .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization requires strict control of temperature (±2°C) and stoichiometric ratios (e.g., 1:1.1 molar ratio for coupling steps) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing 3-nitrophenyl vs. 4-nitrophenyl via aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 475.12) and rule out byproducts .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the carboxamide C=O stretch, while nitro group absorption appears at 1520 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What preliminary biological assays are recommended for activity screening?

  • Anticancer : MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression .
  • Antimicrobial : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus and E. coli .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies often arise from:

  • Purity variations : Impurities >2% can skew results; validate via HPLC and elemental analysis .
  • Assay conditions : Differences in cell culture media (e.g., serum concentration) or incubation time (24h vs. 48h) significantly impact IC₅₀ values .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate pharmacophore contributions . Mitigation strategies include inter-laboratory replication and standardized protocols (e.g., OECD Guidelines 423) .

Q. What computational methods support mechanistic studies of its biological activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like EGFR (PDB ID: 1M17) or tubulin (PDB ID: 1SA0) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
  • QSAR modeling : Use of Hammett constants (σ) for nitro/methyl substituents to correlate electronic effects with bioactivity .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 3-nitrophenyl position to modulate electron density .
  • Core modifications : Replace imidazo[2,1-b]thiazole with imidazo[1,2-a]pyridine to evaluate ring size impact on potency .
  • Bioisosteric replacement : Substitute carboxamide with sulfonamide to assess hydrogen-bonding requirements .

Methodological Considerations

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups (e.g., ethyl → methyl ester) for enhanced intestinal absorption .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life .
  • LogP optimization : Aim for LogP <3 via substituent modification to reduce hydrophobicity .

Q. How can reaction pathways be designed computationally to bypass low-yield intermediates?

  • Quantum chemical calculations : Use Gaussian 16 to identify transition states and energy barriers for key steps (e.g., cyclization) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts/solvents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.